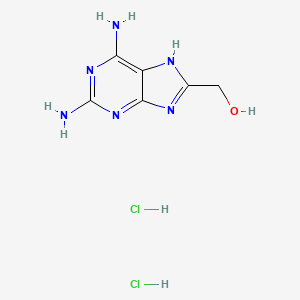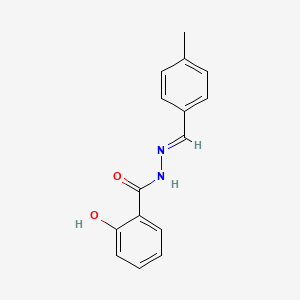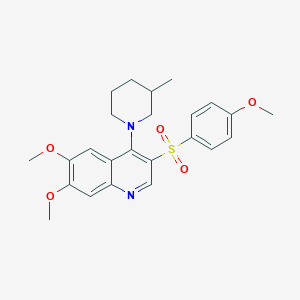
Methyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate” is a chemical compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a sulfonamide group, and a carboxylate ester group. The piperidine ring is a six-membered ring with one nitrogen atom . The 3-chloro-4-fluorophenylsulfonamido group is attached to the piperidine ring via a methylene (-CH2-) linker .Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Applications
This compound, due to its structural uniqueness, has been investigated for its potential in developing selective and potent agonists or antagonists targeting various receptors, which could lead to new therapeutic agents:
Development of Beta(3) Agonists : A study explored the synthesis of novel (4-piperidin-1-yl)-phenyl sulfonamides, aiming to find potent full agonists for the beta(3) adrenergic receptor. These compounds, including derivatives similar to the query chemical, showed promising selectivity and potency, suggesting potential for treating conditions like diabetes and obesity through receptor modulation (Hu et al., 2001).
Anticancer Activity : Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has demonstrated the potential anticancer properties of these compounds. Through sequential synthesis and evaluation, certain derivatives were identified as strong anticancer agents, highlighting the role of piperidine derivatives in developing new oncological treatments (Rehman et al., 2018).
Chemical Synthesis and Catalyst Development
In the realm of organic synthesis, the compound and its derivatives have been utilized in developing methodologies for constructing complex molecular architectures:
Stereoselective Synthesis : The asymmetric synthesis of polysubstituted piperidines starting from Baylis–Hillman adducts has been reported, showcasing the compound's utility in creating biologically relevant structures with stereochemical control. This process is crucial for the synthesis of molecules with potential pharmacological activity (Salgado et al., 2019).
Nanomagnetic Reusable Catalysts : The preparation of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles and their application as novel catalysts in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines demonstrates the innovative use of piperidine derivatives in catalysis, offering a sustainable approach to chemical synthesis (Ghorbani-Choghamarani & Azadi, 2015).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by piperidine derivatives, this compound could be a candidate for drug discovery efforts . Further studies could also explore its reactivity and potential uses in synthetic chemistry .
properties
IUPAC Name |
methyl 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O4S/c1-22-14(19)18-6-4-10(5-7-18)9-17-23(20,21)11-2-3-13(16)12(15)8-11/h2-3,8,10,17H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTQMYNFTRZQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)


![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669417.png)



![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2669425.png)